![molecular formula C17H13F3N2O4 B2969613 3-(2-氧代苯并[d]恶唑-3(2H)-基)-N-(4-(三氟甲氧基)苯基)丙酰胺 CAS No. 851989-19-0](/img/structure/B2969613.png)
3-(2-氧代苯并[d]恶唑-3(2H)-基)-N-(4-(三氟甲氧基)苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups, including an oxazolone ring and a trifluoromethoxy group attached to a phenyl ring . Oxazolones are significant in the fields of organic synthesis and drug development . The trifluoromethoxy group is a chemical group where the hydrogen atoms of a methoxy group are replaced by fluorine atoms .
Synthesis Analysis
The synthesis of oxazol-2(3H)-one derivatives often requires high temperatures, metal catalysts, complex substrates, or multi-step reactions . A method has been reported for the synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Molecular Structure Analysis
The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms, or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .科学研究应用
药物化学应用
研究已探索具有相似结构基序的化合物对治疗各种疾病的潜力。例如,对神经激肽-1 受体拮抗剂的研究(在结构复杂性和设计策略方面具有相似性)已在与呕吐和抑郁相关的临床前测试中显示出疗效 (Harrison 等人,2001 年)。另一项对新型衍生物(包括类似结构框架)的抗氧化和抗癌活性的研究发现,某些化合物对人神经胶质瘤和乳腺癌细胞系表现出显着的疗效 (Tumosienė 等人,2020 年)。
分子结构和合成
具有与我们感兴趣的化合物相似的骨架的复杂分子的结构分析和合成一直是多项研究的重点。例如,2-[酰基(烷基)氨基]恶唑的电子冲击质谱分析提供了对这些化合物的质谱行为和裂解模式的见解 (Mallen 等人,1979 年)。此外,已经开发出新的合成路线来创建 1,4,5-三取代的 1,2,3-三唑,展示了类似结构在创建生物活性化合物方面的多功能性和潜力 (Ahmed 等人,2016 年)。
抗菌和抗氧化活性
具有类似于“3-(2-氧代苯并[d]恶唑-3(2H)-基)-N-(4-(三氟甲氧基)苯基)丙酰胺”的结构元素的化合物已被研究其抗菌和抗氧化特性。一项研究合成了 3-[(4-甲氧基苯基)氨基]丙烷酰肼衍生物,显示出对几种人细胞系的抗氧化活性,如果其活性与这些发现一致,这可能与所讨论的化合物相关 (Kaushik 和 Luxmi,2017 年)。
未来方向
属性
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4/c18-17(19,20)26-12-7-5-11(6-8-12)21-15(23)9-10-22-13-3-1-2-4-14(13)25-16(22)24/h1-8H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHOETWQDSZANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。